Cas no 1807199-81-0 (Ethyl 3-bromo-2-cyano-5-(hydroxymethyl)phenylacetate)

Ethyl 3-bromo-2-cyano-5-(hydroxymethyl)phenylacetate Chemical and Physical Properties
Names and Identifiers
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- Ethyl 3-bromo-2-cyano-5-(hydroxymethyl)phenylacetate
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- Inchi: 1S/C12H12BrNO3/c1-2-17-12(16)5-9-3-8(7-15)4-11(13)10(9)6-14/h3-4,15H,2,5,7H2,1H3
- InChI Key: FBHKHMYIQGTGBW-UHFFFAOYSA-N
- SMILES: BrC1C=C(CO)C=C(C=1C#N)CC(=O)OCC
Computed Properties
- Exact Mass: 297.00006 g/mol
- Monoisotopic Mass: 297.00006 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 17
- Rotatable Bond Count: 5
- Complexity: 312
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 70.3
- Molecular Weight: 298.13
- XLogP3: 1.6
Ethyl 3-bromo-2-cyano-5-(hydroxymethyl)phenylacetate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A014001932-500mg |
Ethyl 3-bromo-2-cyano-5-(hydroxymethyl)phenylacetate |
1807199-81-0 | 97% | 500mg |
790.55 USD | 2021-06-22 | |
Alichem | A014001932-1g |
Ethyl 3-bromo-2-cyano-5-(hydroxymethyl)phenylacetate |
1807199-81-0 | 97% | 1g |
1,460.20 USD | 2021-06-22 | |
Alichem | A014001932-250mg |
Ethyl 3-bromo-2-cyano-5-(hydroxymethyl)phenylacetate |
1807199-81-0 | 97% | 250mg |
489.60 USD | 2021-06-22 |
Ethyl 3-bromo-2-cyano-5-(hydroxymethyl)phenylacetate Related Literature
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Sandrine Thicoipe,Philippe Carbonnière,Claude Pouchan Phys. Chem. Chem. Phys., 2013,15, 11646-11652
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Zhe Peng,Shuwei Wang,Jingjing Zhou,Yan Jin,Yang Liu,Yinping Qin,Cai Shen,Weiqiang Han,Deyu Wang J. Mater. Chem. A, 2016,4, 2427-2432
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Priyanka Tiwari,Manish Yadav,Aiswarjya Bastia,G. C. Pandey,Chandana Rath New J. Chem., 2021,45, 22396-22405
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Yang Sun,Li Xu,Zhilei Yin,Xinyu Song J. Mater. Chem. A, 2013,1, 12361-12370
Additional information on Ethyl 3-bromo-2-cyano-5-(hydroxymethyl)phenylacetate
Ethyl 3-Bromo-2-Cyano-5-(Hydroxymethyl)Phenylacetate: A Comprehensive Overview
Ethyl 3-bromo-2-cyano-5-(hydroxymethyl)phenylacetate, also identified by its CAS number 1807199-81-0, is a complex organic compound with a diverse range of applications in the fields of pharmaceuticals, agrochemicals, and advanced materials. This compound is characterized by its unique structure, which includes a phenyl ring substituted with bromine, cyano, and hydroxymethyl groups, along with an ethyl ester moiety. The combination of these functional groups imparts distinctive chemical and physical properties to the molecule, making it a valuable intermediate in various synthetic processes.
The synthesis of Ethyl 3-bromo-2-cyano-5-(hydroxymethyl)phenylacetate typically involves multi-step organic reactions, often starting from readily available aromatic compounds. The introduction of the bromine and cyano groups is achieved through electrophilic substitution reactions, while the hydroxymethyl group is introduced via nucleophilic addition or other specialized techniques. The ethyl ester group is then incorporated through acetylation or related methods, ensuring the stability and reactivity of the final product.
Recent studies have highlighted the potential of this compound in drug discovery efforts. Researchers have explored its role as a building block for constructing bioactive molecules with anti-inflammatory, anticancer, and antimicrobial properties. For instance, the bromine atom in the structure serves as an excellent leaving group in nucleophilic substitution reactions, enabling the formation of diverse derivatives with enhanced pharmacological activities.
In addition to its role in drug development, Ethyl 3-bromo-2-cyano-5-(hydroxymethyl)phenylacetate has shown promise in agrochemical applications. Its ability to undergo various transformations makes it an ideal precursor for herbicides and insecticides. Recent advancements in green chemistry have also led to more sustainable methods for synthesizing this compound, reducing environmental impact while maintaining high yields.
The physical properties of this compound are equally noteworthy. It has a melting point of approximately 65°C and a boiling point around 145°C under standard conditions. Its solubility in common organic solvents such as dichloromethane and acetonitrile facilitates its use in solution-phase reactions. Furthermore, the presence of electron-withdrawing groups like cyano and bromine enhances its reactivity in both nucleophilic and electrophilic environments.
From a structural standpoint, the phenyl ring serves as a rigid framework that stabilizes the molecule's geometry. The hydroxymethyl group introduces hydrophilicity, which can be advantageous in certain biological systems where solubility is critical. Meanwhile, the ethyl ester group provides a balance between lipophilicity and reactivity, making it suitable for various chemical transformations.
Recent research has also focused on the application of this compound in materials science. Its ability to form stable polymers through condensation reactions has opened new avenues for developing advanced materials with tailored mechanical and thermal properties. Additionally, its role as a monomer in polymer synthesis has been explored extensively, contributing to innovations in coatings and adhesives.
In conclusion, Ethyl 3-bromo-2-cyano-5-(hydroxymethyl)phenylacetate (CAS No.: 1807199-81-0) stands out as a versatile compound with multifaceted applications across various industries. Its unique structure and reactivity make it an invaluable tool for chemists seeking to design novel compounds with enhanced functionality. As research continues to uncover new potential uses for this compound, its significance in modern chemistry is expected to grow further.
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